7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the azepane ring, fluorine atom, and sulfonyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and azepane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the sulfonyl group.
Substitution: The fluorine atom and sulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a candidate for developing new antibiotics and therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 8-azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-azepan-1-yl-3-methyl-7-(3-methyl-but-2-enyl)-3,7-dihydro-purine-2,6-dione
- 8-azepan-1-yl-7-(2-bromo-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to these similar compounds, 7-(azepan-1-yl)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the presence of the fluorine atom and the sulfonyl group. These functional groups enhance its chemical stability and biological activity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-11-28-17-24(32(30,31)19-10-8-9-18(2)14-19)25(29)20-15-21(26)23(16-22(20)28)27-12-6-4-5-7-13-27/h8-10,14-17H,3-7,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLNKVIPBFJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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